molecular formula C21H23NO4 B256038 2,3,5-trimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

2,3,5-trimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B256038
M. Wt: 353.4 g/mol
InChI Key: LXPPMCGMBVXHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound featuring a pyrrolidine ring, a furochromenone core, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The process begins with the formation of the furochromenone core, followed by the introduction of the pyrrolidin-1-ylpropyl group. Key steps include:

    Formation of the Furochromenone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidin-1-ylpropyl Group: This step involves the reaction of the furochromenone intermediate with a pyrrolidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3,5-Trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5-trimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The pyrrolidine ring and furochromenone core are believed to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones.

    Furochromenone Derivatives: Compounds with similar furochromenone cores, such as furocoumarins and chromones.

Uniqueness

2,3,5-Trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H23NO4/c1-12-14(3)25-18-11-19-17(10-16(12)18)13(2)15(21(24)26-19)6-7-20(23)22-8-4-5-9-22/h10-11H,4-9H2,1-3H3

InChI Key

LXPPMCGMBVXHLL-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=C3C(=C(C(=O)OC3=C2)CCC(=O)N4CCCC4)C)C

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCC4)C)C

Origin of Product

United States

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